What is Levetiracetam EP Impurity B
What is Levetiracetam EP Impurity B
Comprehensive Technical Guide on Levetiracetam EP Impurity B: Formation, Characterization, and Analytical Profiling
Executive Summary
Levetiracetam, the biologically active (S)-enantiomer of alpha-ethyl-2-oxo-1-pyrrolidine acetamide, is a broad-spectrum antiepileptic drug (AED) widely utilized for the management of partial, myoclonic, and tonic-clonic seizures[1]. Throughout its synthetic lifecycle, formulation, and shelf-life, Levetiracetam is susceptible to forming various process-related impurities and degradation products. To ensure therapeutic efficacy and patient safety, these compounds must be strictly monitored in accordance with International Council for Harmonisation (ICH) and European Pharmacopoeia (EP) specifications[2][3].
Among these critical related substances is Levetiracetam EP Impurity B (also known as Levetiracetam Crotonamide). As a Senior Application Scientist, understanding the mechanistic origins, structural nuances, and analytical behavior of this specific impurity is paramount. This whitepaper provides a field-proven, in-depth analysis of Impurity B, detailing its formation pathways and presenting a self-validating chromatographic protocol for its precise quantification.
Chemical & Structural Characterization
Levetiracetam EP Impurity B is chemically designated as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[4][5]. The parent active pharmaceutical ingredient (API), Levetiracetam, features a saturated ethyl group at the chiral alpha-position. In contrast, Impurity B is a desaturated analog containing an alpha,beta-unsaturated double bond (a crotonamide moiety)[5][].
This structural modification has profound analytical implications: it eliminates the chiral center present in the parent drug, alters its UV absorbance maxima due to extended conjugation, and significantly shifts its chromatographic retention behavior by changing the molecule's polarity and hydrodynamic volume.
Table 1: Physicochemical Properties of Levetiracetam EP Impurity B
| Property | Value |
| Chemical Name | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide |
| Pharmacopoeial Synonyms | Levetiracetam Crotonamide, Dehydro Levetiracetam |
| CAS Registry Number | 358629-47-7 |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Appearance | Off-white to Pale Beige Solid |
| Solubility | Soluble in Chloroform; Slightly soluble in Methanol |
| SMILES | C/C=C(/C(=O)N)\N1CCCC1=O |
(Data synthesized from PubChem and specialized chemical reference sources[4][5][])
Mechanistic Origins & Formation Pathways
In pharmaceutical development, impurities generally manifest through two distinct vectors: as process-related byproducts during API synthesis, or as degradation products triggered by environmental stress[7].
Process-Related Formation: During the commercial synthesis of Levetiracetam, the construction of the butanamide side chain can inadvertently yield Impurity B. If the synthetic route involves intermediates with leaving groups (such as hydroxyl or halide groups) at the beta-position of the butanamide chain, unintended elimination reactions (loss of H2O or HX ) can occur during basic or thermal workup, yielding the alpha,beta-unsaturated crotonamide derivative.
Degradation-Induced Formation: Forced degradation (stress testing) studies are critical for validating stability-indicating methods. While Levetiracetam is relatively robust against photolytic and mild thermal stress, it is highly susceptible to oxidative and extreme hydrolytic conditions[7]. Exposure to oxidative stress (e.g., 6% H2O2 at 70°C) initiates dehydrogenation pathways at the alpha-beta carbons of the ethyl side chain, directly resulting in the formation of the desaturated Impurity B[3][7].
Mechanistic origins of Levetiracetam Impurity B via synthetic elimination and oxidative degradation.
Analytical Methodologies & Profiling
Because Impurity B is structurally homologous to the parent drug, achieving baseline chromatographic resolution requires a highly specific, stability-indicating method. The following protocol leverages ion-pair reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to ensure a self-validating, robust separation[1][3].
Step-by-Step Protocol: Stability-Indicating RP-HPLC Method
Step 1: Mobile Phase Preparation
-
Buffer Formulation: Prepare a 50 mM sodium dihydrogen orthophosphate buffer. Causality: Phosphate buffer provides robust buffering capacity at low pH. Add 1.25 mM sodium 1-octanesulfonate monohydrate. Causality: As an ion-pairing reagent, this enhances the retention of highly polar, early-eluting degradation products that might otherwise co-elute in the column void volume[3].
-
pH Adjustment: Adjust to pH 2.6 using orthophosphoric acid. Causality: Maintaining a highly acidic pH suppresses the ionization of acidic degradants (like Levetiracetam Acid), preventing peak tailing and ensuring sharp, reproducible peak shapes[3].
-
Eluent Mixing: Combine the buffer with HPLC-grade Acetonitrile in a 95:5 (v/v) ratio. Causality: A highly aqueous mobile phase is required because Levetiracetam and its immediate impurities are highly polar and require minimal organic modifier for optimal reverse-phase retention[3]. Filter through a 0.45 µm membrane and degas.
Step 2: Chromatographic Conditions
-
Stationary Phase: ACE C8 (150 mm × 4.6 mm I.D., 5 µm particle size) or equivalent. Causality: A C8 column offers slightly less hydrophobicity than a C18, which is ideal for resolving closely related polar analogs without excessively long run times[3].
-
Flow Rate & Temperature: Isocratic elution at 0.9 mL/min, with the column oven maintained at 25°C[3].
-
Detection: Photodiode Array (PDA) at 200 nm. Causality: The aliphatic amide chromophore of Levetiracetam and Impurity B absorbs weakly; 200 nm provides the maximum sensitivity required to detect impurities at the stringent 0.1% ICH threshold[3][7].
Step 3: System Suitability & Mass Balance Validation
-
Standard Injection: Inject a resolution mixture containing Levetiracetam API and Levetiracetam EP Impurity B reference standard (e.g., USP PAI or EP CRS)[8]. Ensure the resolution ( Rs ) between the API and Impurity B is >2.0 .
-
Mass Balance Verification: Subject the API to forced degradation (acid, base, and peroxide stress). Analyze the stressed samples to ensure the peak purity angle is less than the purity threshold for the Levetiracetam peak. Calculate the mass balance (% assay + % sum of all degradants + % sum of all impurities). A self-validating method must yield a mass balance >98 , proving that no secondary degradation products are co-eluting or remaining undetected[3][7].
Step-by-step analytical workflow for the chromatographic profiling of Levetiracetam impurities.
Regulatory & Toxicological Implications
Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity in a drug substance must be identified, qualified, and controlled below specific threshold limits based on the maximum daily dose[1][2]. Because Levetiracetam is administered at high doses (up to 3 g/day ), the qualification threshold for unknown impurities is exceptionally stringent (often 0.15% or 1.0 mg per day, whichever is lower)[9].
Levetiracetam EP Impurity B is a specified impurity in the European Pharmacopoeia[5]. Crucially, because it contains an alpha,beta-unsaturated amide structure—a known structural alert for Michael acceptors—it requires rigorous toxicological evaluation to rule out genotoxicity or excessive systemic toxicity. Consequently, the availability of highly pure, well-characterized reference standards (such as USP Pharmaceutical Analytical Impurities) is critical for supporting Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and routine commercial batch release[8][10].
Conclusion
The rigorous profiling and control of Levetiracetam EP Impurity B is a cornerstone of quality assurance in the manufacturing of this vital antiepileptic therapy. By understanding its mechanistic origins—whether as a synthetic elimination byproduct or an oxidative degradant—and employing validated, stability-indicating ion-pair HPLC methods, pharmaceutical scientists can ensure that Levetiracetam formulations remain safe, efficacious, and fully compliant with global pharmacopoeial standards.
References
-
Levetiracetam EP Impurities & USP Related Compounds , SynThink Research Chemicals. 2[2]
-
CAS 358629-47-7 (Levetiracetam EP Impurity B) , BOC Sciences. []
-
Levetiracetam EP Impurity B | CAS 358629-47-7 , Veeprho. 10[10]
-
2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 , PubChem. 5[5]
-
21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 1 , FDA. 9[9]
-
SEPARATION AND ESTIMATION OF PROCESS RELATED IMPURITIES AND DEGRADATION PRODUCTS OF LEVETIRACETAM IN SOLID PHARMACEUTICAL FORMULATION USING ION-PAIR CHROMATOGRAPHY , R Discovery / Taylor & Francis. 3[3]
-
SEPARATION AND ESTIMATION OF PROCESS RELATED IMPURITIES AND DEGRADATION PRODUCTS OF LEVETIRACETAM IN SOLID PHARMACEUTICAL FORMULATION USING ION-PAIR CHROMATOGRAPHY , Taylor & Francis. 7[7]
-
Be confident in your impurity testing and profiling work , PharmaCompass. 8[8]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Levetiracetam EP Impurity B | 358629-47-7 [chemicea.com]
- 5. 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | C8H12N2O2 | CID 29938361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacompass.com [pharmacompass.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. veeprho.com [veeprho.com]
